molecular formula C7H13NO B598647 7-Oxa-1-azaspiro[3.5]nonane CAS No. 106404-52-8

7-Oxa-1-azaspiro[3.5]nonane

Cat. No.: B598647
CAS No.: 106404-52-8
M. Wt: 127.187
InChI Key: YRTSMAAUDAWPSL-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[3.5]nonane: is an organic compound with the molecular formula C7H13NO . It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.

Mechanism of Action

While the specific mechanism of action for “7-Oxa-1-azaspiro[3.5]nonane” is not well-documented, compounds containing a similar 1-azaspiro[4.4]nonane skeleton have been found to inhibit the endothelial migration induced by vascular endothelial growth factor (VEGF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a cyclic amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often involve the use of a base to facilitate the ring-opening of the epoxide and subsequent cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 7-Oxa-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure that includes both nitrogen and oxygen atoms. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

7-oxa-1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTSMAAUDAWPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717315
Record name 7-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106404-52-8
Record name 7-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-1-azaspiro[3.5]nonane
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